molecular formula C15H19N3O2S B2747406 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide CAS No. 864858-90-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide

Cat. No. B2747406
CAS RN: 864858-90-2
M. Wt: 305.4
InChI Key: HHJCUQCPTSGFET-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide” is a compound that is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a cyano group at its 3-position . This compound is considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton . It is characterized by the presence of a cyano group at its 3-position .


Chemical Reactions Analysis

This compound is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Chemical Transformations and Synthesis

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is involved in various chemical reactions and synthetic processes. For instance, studies show that similar compounds participate in reactions catalyzed by pyridine, leading to the formation of acylamines from primary carboxamides (Acott, Beckwith, & Hassanali, 1968). Another study investigates the unexpected products from the condensation of acetylpyridine derivatives, highlighting the complex synthetic pathways and potential applications of these compounds in antimicrobial and antioxidant areas (Rusnac et al., 2020).

Photolysis and Radical Mechanisms

Research also explores the photolysis of pyridine derivatives, revealing insights into their reactivity and potential applications in synthesizing aldehydes or ketones (Golding, Sell, & Sellars, 1980). This demonstrates the compound's role in photoconversion and reaction mechanism studies.

Application in Insecticides

Pyridine derivatives, including compounds structurally similar to this compound, have been researched for their potential as insecticides. A study reports the synthesis and insecticidal activity of pyridine derivatives against specific pests, indicating their potential utility in agricultural and pest control applications (Bakhite et al., 2014).

Solid-State Organic Electronics

Further research delves into the use of pyridine-type heteroacenes, closely related to the compound , in solid-state organic electronics. These studies discuss their potential as electron- or hole-transporting materials, highlighting the importance of such compounds in advancing organic electronics (Bunz, 2010).

Green Chemistry and Microwave-Assisted Synthesis

The compound's relevance extends to green chemistry, where microwave-assisted synthesis techniques are employed for efficient and eco-friendly production of pyridine nucleosides. This indicates the compound's role in developing sustainable chemical synthesis methods (Alrobaian et al., 2019).

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible inhibitor . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of such compounds in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Mechanism of Action

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-4-5-14(20)17-15-12(8-16)11-6-7-18(10(2)19)9-13(11)21-15/h3-7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCUQCPTSGFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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